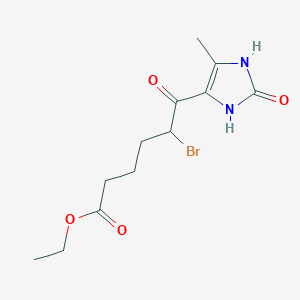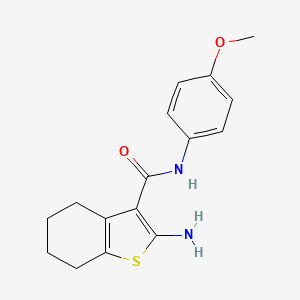![molecular formula C17H13NO4 B2596842 N-[4-(7-Hidroxi-4-oxo-croman-2-il)fenil]acetamida CAS No. 2413874-59-4](/img/structure/B2596842.png)
N-[4-(7-Hidroxi-4-oxo-croman-2-il)fenil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of chromen-2-one derivatives
Aplicaciones Científicas De Investigación
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Biochemistry: It is used in the study of enzyme inhibition and protein interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific optical and electronic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide typically involves the reaction of 7-hydroxy-4-oxochromen-2-yl derivatives with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties.
Mecanismo De Acción
The mechanism of action of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: The compound may affect signaling pathways related to cell proliferation and apoptosis.
Scavenging Free Radicals: Its antioxidant properties enable it to neutralize free radicals, thereby protecting cells from oxidative damage.
Comparación Con Compuestos Similares
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share a similar chromen-2-one structure and exhibit comparable biological activities.
Flavonoids: Flavonoids also possess antioxidant and anti-inflammatory properties, making them similar in function to N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide.
Phenolic Compounds: These compounds are known for their antioxidant activity and can be considered similar in terms of their ability to scavenge free radicals.
The uniqueness of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide lies in its specific structure, which allows for targeted interactions with molecular pathways and its potential for diverse applications in scientific research.
Propiedades
IUPAC Name |
N-[4-(7-hydroxy-4-oxochromen-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10(19)18-12-4-2-11(3-5-12)16-9-15(21)14-7-6-13(20)8-17(14)22-16/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVBYMLHDXGLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2596759.png)





![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2596772.png)

![4-(4-cyano-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2596775.png)
![N'-[(2-chlorophenyl)methyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2596778.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2596781.png)

